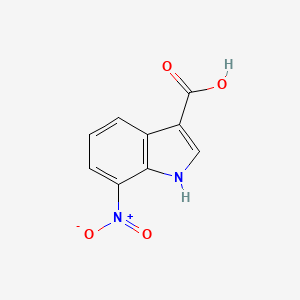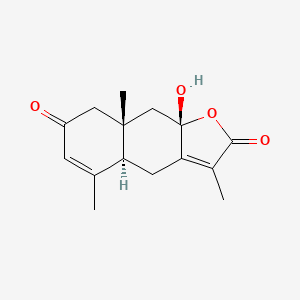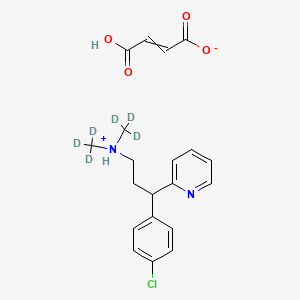![molecular formula C₂₀H₁₇N₃O₁₄S₄ B1142726 4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid CAS No. 793667-65-9](/img/new.no-structure.jpg)
4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid is a complex organic compound with the molecular formula C20H17N3O14S4 and a molecular weight of 651.62 g/mol . This compound is known for its role as an intermediate in the synthesis of NF449, a P2X1 receptor antagonist used to regulate intravascular platelet aggregation .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents like DMSO, methanol, and water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the phenylene ring.
Reduction: This reaction can reduce the carbonylimino groups.
Substitution: This reaction can replace hydrogen atoms on the phenylene ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives.
科学研究应用
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It plays a role in studying receptor-ligand interactions, particularly with P2X1 receptors.
Medicine: Its derivative, NF449, is used to regulate platelet aggregation, which is crucial in preventing thromboembolism.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid involves its interaction with specific molecular targets, such as P2X1 receptors. By binding to these receptors, it can modulate their activity, leading to changes in cellular processes like platelet aggregation .
相似化合物的比较
Similar Compounds
4,4’-Diaminostilbene-2,2’-disulfonic Acid: Another compound with sulfonic acid groups, used in the production of optical brighteners.
4,4’-Diaminodiphenylsulfone: Known for its use in the treatment of leprosy and as a curing agent for epoxy resins.
Uniqueness
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of NF449. This specificity makes it particularly valuable in medical research related to platelet aggregation and thromboembolism .
属性
CAS 编号 |
793667-65-9 |
|---|---|
分子式 |
C₂₀H₁₇N₃O₁₄S₄ |
分子量 |
651.62 |
同义词 |
4-[[3-Amino-5-[[(2,4-disulfophenyl)amino]carbonyl]benzoyl]amino]-1,3-benzenedisulfonic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)
![3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile](/img/structure/B1142661.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
